2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID
Description
2-Butanamido-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a butanamido group (-NHCOC₃H₇) at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions. The butanamido substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions compared to simpler derivatives .
Properties
IUPAC Name |
2-(butanoylamino)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-5-12(15)14-9-7-11(19-3)10(18-2)6-8(9)13(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFVHUOOGSEASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID typically involves the acylation of 4,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Syringic Acid (4-Hydroxy-3,5-Dimethoxybenzoic Acid)
- Structure : Hydroxy group at 4-position, methoxy groups at 3- and 5-positions.
- Sources : Natural occurrence in cereals, olives, and medicinal plants (e.g., Morus nigra) .
- Bioactivity: Exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, syringic acid inhibits gastric carcinoma cell proliferation through modulation of oxidative stress pathways .
- Physicochemical Properties: Molecular weight (MW) 198.17 g/mol, moderate aqueous solubility due to phenolic -OH group.
2.1.2 2-Amino-4,5-Dimethoxybenzoic Acid
- Structure: Amino (-NH₂) group at 2-position, methoxy groups at 4- and 5-positions.
- Synthetic Use: Serves as a precursor for pharmaceutical intermediates. The amino group enhances reactivity in coupling reactions, such as amide bond formation .
- Physicochemical Properties: MW 211.20 g/mol; polar amino group increases solubility in polar solvents compared to syringic acid.
2-Bromo-4,5-Dimethoxybenzoic Acid
- Structure : Bromo (-Br) substituent at 2-position, methoxy groups at 4- and 5-positions.
- Applications : Used as a synthetic intermediate in organic chemistry. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Physicochemical Properties : MW 261.07 g/mol; bromine increases molecular weight and lipophilicity, reducing aqueous solubility .
Quantitative Structure-Activity Relationship (QSAR) Insights
A study comparing 22 benzoic acid derivatives (including syringic acid) highlighted the role of substituent electronegativity and position in modulating bioactivity . Key findings:
- Electron-Withdrawing Groups (e.g., -Br, -NO₂): Enhance stability but reduce solubility.
- Hydroxy and Methoxy Groups : Synergistic effects in antioxidant activity; syringic acid’s 4-OH and 3,5-OCH₃ arrangement maximizes free radical scavenging .
- Amide Derivatives: The butanamido group in 2-butanamido-4,5-dimethoxybenzoic acid likely enhances membrane permeability compared to hydroxy or amino analogs, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
